Milbemycin A3 Oxime

Pharmacokinetics Drug Metabolism Bioavailability

Non-substitutable reference standard for pharmacokinetic studies and analytical method development. Pure Milbemycin A3 Oxime exhibits a 1.8-fold higher systemic clearance (75 mL/h/kg) and 2.1-fold shorter terminal half-life (1.6 days) versus A4 oxime, making it essential for accurate HPLC or LC-MS/MS quantification in bioequivalence trials. Additionally, its unique ability to inhibit fungal ABC transporters at sub-μg/mL levels makes it a valuable tool for antifungal resistance research. Ensure your quality control workflows are backed by well-characterized material that matches the exact pharmacokinetic profile of the A3 component in commercial formulations.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B15555630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/t18?,20?,22?,24?,25?,26?,28?,30-,31+/m0/s1
InChIKeyVDBGCWFGLMXRIK-JUKOLDLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime: Comparative Baseline and Procurement Profile for the A3 Component


Milbemycin A3 Oxime (CAS 51596-11-3 as the A3 base; the oxime is typically a component of the mixture CAS 129496-10-2) is a semi-synthetic, 16-membered macrocyclic lactone derived from the fermentation products of *Streptomyces hygroscopicus* subsp. *aureolacrimosus* [1]. It is one of the two primary active components in the veterinary anthelmintic drug substance Milbemycin Oxime, alongside Milbemycin A4 Oxime, and is present in the final mixture at a ratio of approximately 20-30% [2]. As a potent allosteric modulator of invertebrate glutamate-gated chloride channels (GluCl), it is widely used in companion animal medicine for the prevention of heartworm disease and control of intestinal nematodes [3].

Why Milbemycin A3 Oxime Cannot Be Treated as an Interchangeable Generic with Milbemycin A4 Oxime


Although commercial Milbemycin Oxime is a mixture of A3 and A4 oxime components, substitution or interchangeability with the pure A4 oxime component or other macrocyclic lactones is not scientifically valid due to significant, quantifiable differences in pharmacokinetics, clearance rates, and biological activity [1]. The two components exhibit distinct terminal half-lives in dogs (1.6 days for A3 vs. 3.3 days for A4) and markedly different systemic clearance rates (75 mL/h/kg for A3 vs. 41 mL/h/kg for A4), which directly impacts the duration of systemic exposure and the selection of an appropriate reference standard for analytical method development [2]. Furthermore, the A3 oxime component demonstrates unique fungicidal activity against *Candida* species at concentrations ≥3.2 μg/mL, a property not shared by the A4 component, and can act as an ABC transporter inhibitor to potentiate azole antifungals [3].

Milbemycin A3 Oxime: Quantifiable Differentiation Evidence Against Comparators


Milbemycin A3 Oxime Exhibits 1.8-Fold Higher Systemic Clearance than Milbemycin A4 Oxime in Dogs

In a direct comparative study in dogs, Milbemycin Oxime A3 exhibited a 1.8-fold higher systemic clearance rate (Cls) compared to Milbemycin Oxime A4, leading to a significantly shorter terminal half-life [1]. This quantitative difference is critical for understanding the overall exposure profile of the combined drug product and for selecting the appropriate reference standard when developing or validating analytical methods.

Pharmacokinetics Drug Metabolism Bioavailability

Milbemycin A3 Oxime Demonstrates a 2.1-Fold Shorter Terminal Half-Life than A4 Oxime in Canines

The terminal half-life (t1/2) of Milbemycin Oxime A3 is 1.6 ± 0.4 days, which is approximately half that of Milbemycin Oxime A4 at 3.3 ± 1.4 days [1]. This demonstrates that the A3 component is eliminated from the canine systemic circulation twice as fast as the A4 component, a difference that is statistically and pharmacologically significant.

Pharmacokinetics Half-Life Drug Elimination

Milbemycin A3 Oxime Displays Potent Fungicidal Activity Against Candida glabrata at 3.2 µg/mL

Milbemycin A3 oxim derivative exhibits intrinsic, direct fungicidal activity against *Candida glabrata* at a minimum fungicidal concentration (MFC) above 3.2 μg/mL, an effect distinct from its role as an ABC transporter efflux inhibitor, which is already observed at concentrations below 1 μg/mL [1]. This dual activity profile is not a class-wide property and offers a specific, quantifiable differentiation point for research applications.

Antifungal Activity Fungicidal ABC Transporter

Milbemycin A3 Oxime Acts Synergistically with Fluconazole to Reduce Fungal Burden in Azole-Resistant C. albicans In Vivo

In a murine model of invasive candidiasis caused by an azole-resistant *Candida albicans* isolate, combination therapy with a commercial A3/A4 oxim preparation and fluconazole acted synergistically to reduce kidney fungal burden by approximately 2 log10 CFU/g, to levels comparable with those achieved in azole-susceptible isolates treated with fluconazole alone [1]. This demonstrates a clear *in vivo* functional advantage when the A3 oxime component is used in combination.

Synergism Antifungal Resistance In Vivo Efficacy

Milbemycin A3 Oxime Reduces D. immitis Microfilariae by 85.2% at 0.05 mg/kg in Naturally Infested Dogs

A specific study on pure Milbemycin A3 Oxime demonstrates that a single oral dose of 0.05 mg/kg reduces the number of *Dirofilaria immitis* microfilariae in the blood of naturally infested dogs by 85.2% . This provides a precise, quantitative benchmark for its standalone efficacy, which is essential for validating in vitro potency assays and establishing a baseline for new formulations or derivatives.

Anthelmintic Efficacy Microfilariae In Vivo

Milbemycin A3 Oxime's Defined Crystal Form A Enables Quality Control via X-Ray Diffraction

The crystal structure of Milbemycin A3 Oxime has been fully characterized and defined as 'Crystal Form A', with distinct peaks in its X-ray powder diffraction (XRPD) pattern at 2θ angles of 5.32°, 8.39°, 13.98°, 14.45°, and 15.36° (±0.20°) [1]. This provides a definitive, patent-backed reference for identifying and verifying the solid-state form of the pure compound, which is crucial for analytical quality control and formulation development.

Crystal Engineering Polymorphism Quality Control

Milbemycin A3 Oxime: Key Research and Industrial Applications Stemming from Comparative Evidence


Analytical Reference Standard for Pharmacokinetic and Bioequivalence Studies

Given the quantifiable differences in systemic clearance (1.8-fold higher) and terminal half-life (2.1-fold shorter) for A3 oxime relative to A4 oxime [1], pure Milbemycin A3 Oxime is an essential, non-substitutable reference standard. It is required for the development and validation of HPLC or LC-MS/MS methods intended to accurately quantify the individual A3 and A4 components in plasma from pharmacokinetic or bioequivalence studies of commercial Milbemycin Oxime formulations.

Tool Compound for Studying ABC Transporter-Mediated Antifungal Resistance

The A3 oxime component's demonstrated ability to inhibit ABC transporters in *Candida* species at concentrations below 1 μg/mL and act synergistically with fluconazole in vivo makes it a valuable tool compound [1]. Researchers studying fungal multidrug resistance mechanisms can use the pure A3 oxime to probe efflux pump function, dissect resistance pathways, and screen for novel inhibitors or adjuvants to potentiate existing azole antifungals.

Reference Material for Anthelmintic Potency Assays and Mixture Quality Control

With a defined *in vivo* efficacy benchmark of 85.2% reduction in *D. immitis* microfilariae at 0.05 mg/kg, pure A3 oxime serves as a critical reference for calibrating in vitro potency assays [1]. It is essential for quality control testing of the A3/A4 oxime mixture, ensuring the correct ratio of the more rapidly cleared A3 component is present and that the overall product meets the expected biological activity profile.

Solid-State Chemistry and Formulation Development

The characterization of Crystal Form A of Milbemycin A3 Oxime, with its unique XRPD fingerprint, provides a solid foundation for pre-formulation studies [1]. Researchers in pharmaceutical sciences can use the pure crystalline A3 oxime to investigate solid-state stability, solubility, and processability, differentiating it from the amorphous form or the mixed A3/A4 solid solution, which is critical for developing stable and effective novel formulations.

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